Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Overview
Description
Tetramethylfluoroformamidinium (hexafluorophosphate) is a nonhygroscopic white crystalline salt that is stable under ordinary conditions. It was first introduced by Carpino and El-Faham in 1995. This compound is known for its stability and ease of handling, making it a valuable reagent in organic synthesis .
Mechanism of Action
Target of Action
TFFH, also known as Fluoro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate, primarily targets carboxylic acids, especially amino acids . It reacts rapidly with these targets to produce corresponding acid fluorides .
Mode of Action
TFFH interacts with its targets (carboxylic acids) under basic conditions to form corresponding acid fluorides . Sometimes, mixed anhydrides could also be generated depending on the reaction conditions . This interaction results in the transformation of the carboxylic acids into more reactive species, which can then participate in further reactions.
Biochemical Pathways
The primary biochemical pathway affected by TFFH is the conversion of carboxylic acids into acid fluorides . This conversion is a key step in many synthetic processes, including peptide coupling and the synthesis of various carboxylic acid derivatives . The downstream effects of this pathway include the formation of new compounds through reactions involving the acid fluorides.
Result of Action
The primary result of TFFH’s action is the conversion of carboxylic acids into acid fluorides . These acid fluorides are more reactive than the original carboxylic acids, enabling them to participate in further reactions to produce a wide range of compounds. For example, TFFH has been used in the synthesis of cationic antimicrobial β-2,2-amino acid derivatives, philanthotoxin analogues for inhibition of the ionotropic glutamate receptor, small β-peptidomimetics for antimicrobials, and hydrazone ligation to assemble multifunctional viral nanoparticles .
Action Environment
The action of TFFH is influenced by several environmental factors. For instance, the reaction of TFFH with carboxylic acids to form acid fluorides occurs under basic conditions . Additionally, TFFH is a nonhygroscopic white crystalline salt stable to handling under ordinary conditions . Its decomposition temperature is at 370 °C, making it significantly more stable and safe compared to other similar compounds . These properties suggest that TFFH is an easily handled reagent that possesses a long shelf life .
Biochemical Analysis
Biochemical Properties
Fluoro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate plays a significant role in biochemical reactions. It is used as a reagent for the synthesis of cationic antimicrobial β-2,2-amino acid derivatives, philanthotoxin analogues for inhibition of the ionotropic glutamate receptor, and small β-peptidomimetics for antimicrobials . The nature of these interactions involves the conversion of carboxylic acids to acid fluorides, which is a crucial step in peptide synthesis .
Molecular Mechanism
The molecular mechanism of Fluoro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate involves its reactivity towards self-assembled monolayers (SAMs) of 16-mercaptohexadecanoic acid on gold, forming interchain carboxylic anhydrides (ICAs) instead of acid fluorides under most conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylfluoroformamidinium (hexafluorophosphate) can be synthesized from 1,1,3,3-tetramethylurea through a three-step process:
Chlorination: Tetramethylchloroformamidinium chloride is prepared from 1,1,3,3-tetramethylurea using chlorination agents such as phosgene, oxalyl chloride, or phosphorus oxychloride.
Ion Exchange: The chloride counter ion is replaced by a hexafluorophosphate ion using potassium hexafluorophosphate or hexafluorophosphoric acid.
Industrial Production Methods: The industrial production of tetramethylfluoroformamidinium (hexafluorophosphate) follows the same synthetic route but is scaled up to produce larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetramethylfluoroformamidinium (hexafluorophosphate) undergoes various types of reactions, including:
Deoxofluorination: It acts as a deoxofluorination reagent for alcohols and carboxylic acids, converting them into their corresponding fluorides.
Coupling Reactions: It is used as a coupling reagent in peptide synthesis, converting protected amino acids to acid fluorides.
Common Reagents and Conditions:
Deoxofluorination: Requires triethylamine and triethylamine trihydrofluoride as additives, with ethyl acetate as the solvent.
Coupling Reactions: Typically performed under basic conditions with the presence of a base such as triethylamine.
Major Products:
Deoxofluorination: Produces fluorinated alcohols and carboxylic acids.
Coupling Reactions: Produces acid fluorides and various carboxylic acid derivatives.
Scientific Research Applications
Tetramethylfluoroformamidinium (hexafluorophosphate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for deoxofluorination and peptide coupling reactions.
Biology: Utilized in the synthesis of biologically active molecules, including peptides and small molecules.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
XtalFluor-E: Another deoxofluorination reagent with a higher exothermic heat of decomposition compared to tetramethylfluoroformamidinium (hexafluorophosphate).
XtalFluor-M: Similar to XtalFluor-E but with a lower decomposition temperature.
Uniqueness: Tetramethylfluoroformamidinium (hexafluorophosphate) is unique due to its stability, ease of handling, and long shelf life. It is significantly more stable and safer compared to other deoxofluorination reagents like XtalFluor-E and XtalFluor-M .
Properties
IUPAC Name |
[dimethylamino(fluoro)methylidene]-dimethylazanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVXOOLKAGPJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)F.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12F7N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164298-23-1 | |
Record name | Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164298-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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